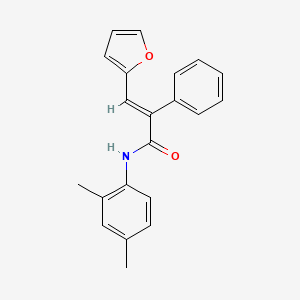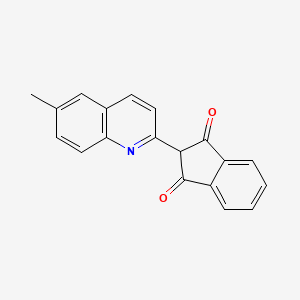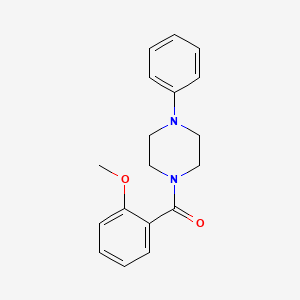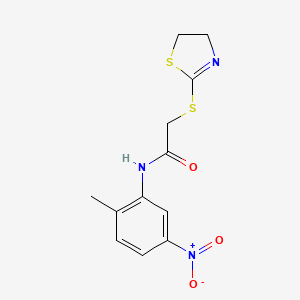![molecular formula C14H19NO3 B5781270 1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)
1-[(3-methoxyphenoxy)acetyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-methoxyphenoxy)acetyl]piperidine, commonly known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPAC belongs to the family of piperidine derivatives and has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
MPAC has been studied for its potential applications in various areas of medicinal chemistry, including neuroprotection, anti-inflammatory, and anticancer activities. In preclinical studies, MPAC has shown promising results in protecting neurons from oxidative stress-induced damage and reducing inflammation in various animal models. Additionally, MPAC has demonstrated potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Mecanismo De Acción
The exact mechanism of action of MPAC is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. MPAC has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, MPAC has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
MPAC has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of various antioxidant enzymes, including superoxide dismutase and catalase, which are involved in the regulation of oxidative stress. Additionally, MPAC has been shown to reduce the levels of various pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPAC is its potent activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. Additionally, MPAC has shown neuroprotective and anti-inflammatory activities, which could be useful in the treatment of various neurological disorders. However, one of the limitations of MPAC is its low solubility in water, which could make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on MPAC. One of the areas of interest is the development of more potent and selective derivatives of MPAC for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of MPAC and its potential interactions with other signaling pathways in the cell. Moreover, the in vivo efficacy and safety of MPAC need to be evaluated in animal models and clinical trials to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, MPAC is a promising compound with potential applications in various areas of medicinal chemistry. The synthesis of MPAC involves the reaction of 3-methoxyphenol with acetyl chloride in the presence of a base to form 3-methoxyphenyl acetate, which is then reacted with piperidine in the presence of a catalyst to yield MPAC. MPAC has shown potent activity against various cancer cell lines, neuroprotective and anti-inflammatory activities, and has potential for the development of therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of MPAC involves the reaction of 3-methoxyphenol with acetyl chloride in the presence of a base to form 3-methoxyphenyl acetate. This intermediate is then reacted with piperidine in the presence of a catalyst to yield MPAC. The overall yield of the synthesis process is around 50%, and the purity of the compound can be improved by recrystallization.
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-12-6-5-7-13(10-12)18-11-14(16)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXPEAQXIAGRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)-1-(piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)


![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)